molecular formula C8H14O3 B7722797 Ethyl 3-ethoxy-2-butenoate CAS No. 5331-73-7

Ethyl 3-ethoxy-2-butenoate

Cat. No.: B7722797
CAS No.: 5331-73-7
M. Wt: 158.19 g/mol
InChI Key: ZOCYCSPSSNMXBU-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethoxy-2-butenoate is an organic compound with the molecular formula C8H14O3. This compound is a colorless to yellow liquid or a white to yellow solid, depending on its purity and storage conditions . It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-2-butenoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-ethoxy-2-butenoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-ethoxy-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-2-butenoate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to produce 3-ethoxy-2-butenoic acid and ethanol. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as enzymatic hydrolysis or chemical transformations .

Properties

CAS No.

5331-73-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (Z)-3-ethoxybut-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6-

InChI Key

ZOCYCSPSSNMXBU-SREVYHEPSA-N

SMILES

CCOC(=CC(=O)OCC)C

Isomeric SMILES

CCO/C(=C\C(=O)OCC)/C

Canonical SMILES

CCOC(=CC(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethylacetoacetate (2.7 kg, 20.74 mol) in ethanol (4 L) was added conc. H2SO4 (4 ml) at 25° C. under a nitrogen atmosphere. The mixture was heated to 50° C. before adding triethylorthoformate (3073.6 g, 20.74 mol) drop wise. The mixture was stirred at 50° C. for 16 h. The mixture was concentrated under reduced pressure to give the title compound (2.8 kg, 85%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 4.9 (s, 1H), 4.1 (m, 2H), 3.7 (m, 2H), 2.2 (s, 3H), 1.2 (m, 3H), 1.1 (m, 3H).
Quantity
2.7 kg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
3073.6 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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